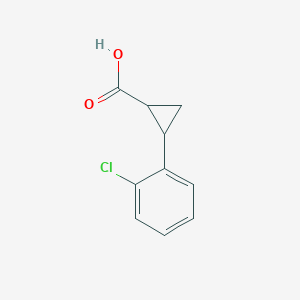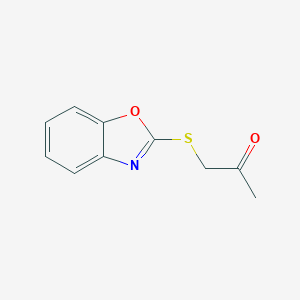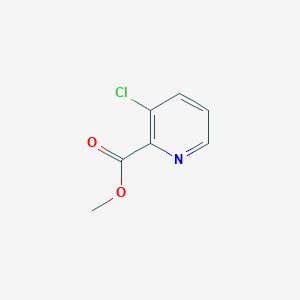
3-氯吡啶甲酸甲酯
描述
Synthesis Analysis Methyl 3-chloropicolinate may be synthesized through modifications of chlorophyll derivatives or other organic synthesis methods. For instance, a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, involves crystal structure analysis and molecular modeling to understand its synthesis pathway (De Armas et al., 2000). Similarly, the synthesis of 2-Amino-4-chloropyridine from methyl 4-chloropicolinate demonstrates a feasible method for preparing chlorinated pyridine derivatives, which might be applicable to the synthesis of Methyl 3-chloropicolinate (Jian-qiao, 2010).
Molecular Structure Analysis Molecular structure and computational insights into related compounds, such as Methyl L-Prolinate Hydrochloride, provide a foundation for understanding the structural characteristics of Methyl 3-chloropicolinate. These analyses include Fourier transform infrared and Raman spectra, alongside density functional theory (DFT) calculations (Balachandran et al., 2014).
Chemical Reactions and Properties The reactivity and properties of chlorinated compounds, such as the role of chloromethane in biosynthesis processes in fungi, might offer insights into the reactions involving Methyl 3-chloropicolinate. Chloromethane acts as a methyl donor in the biosynthesis of various organic compounds, highlighting the significance of chlorinated methyl donors in organic synthesis and natural product biosynthesis (Harper et al., 1989).
Physical Properties Analysis Investigating the physical properties of similar chlorinated compounds can provide insights. For instance, the detailed study of methyl chloride's vibrational bands and atmospheric presence reflects on the spectroscopic and environmental behavior of chlorinated methyl esters, which could be relevant to understanding the physical properties of Methyl 3-chloropicolinate (Bray et al., 2011).
Chemical Properties Analysis The chemical properties of Methyl 3-chloropicolinate could be inferred from studies on related chlorinated organic compounds. For instance, the synthesis and characterization of chloro-substituted dipicolinate vanadium complexes, including their insulin-enhancing properties, shed light on the complex chemical behavior of chlorinated organic compounds in biological systems (Smee et al., 2009).
科学研究应用
2-氨基-4-氯吡啶的合成: 廖建桥(2010)在"精细化工中间体"上发表的一项研究提出了一种使用4-氯吡啶甲酸甲酯合成2-氨基-4-氯吡啶的方法,证实了其结构并具有大规模生产的潜力 (廖建桥, 2010).
氯甲烷光谱: Bray等人(2011)在"定量光谱学与辐射传递杂志"中更新了氯甲烷的1、4和36条谱线的线位置和强度,提高了光谱参数的质量 (Bray et al., 2011).
大气研究: Santee等人(2013)在"地球物理研究杂志:大气"中使用Aura微波边缘探测器研究了大气中的氯甲烷,揭示了季节性变化和生物质燃烧造成的污染 (Santee et al., 2013).
农业中的土壤病虫害防治: Desaeger等人(2008)在"病虫害管理科学"中探讨了使用包括氯化苦在内的熏蒸剂组合防治南瓜中的土壤病虫害,并将其与溴甲烷进行了比较 (Desaeger et al., 2008).
真菌代谢: Harper等人(1989)在"应用与环境微生物学"中讨论了氯甲烷等甲基供体在真菌初级代谢中的作用,这可能会影响其生长和对环境条件的适应 (Harper et al., 1989).
溴甲烷减排: Yang等人(2015)在"环境科学与技术"中研究了吸附在活性炭上的溴甲烷的破坏,这是减少农业熏蒸剂造成的臭氧消耗的重要一步 (Yang et al., 2015).
植物中甲基卤化物的产生: Rhew等人(2003)在"Current Biology"中研究了拟南芥中甲基卤化物产生的遗传基础,加深了我们对植物生物化学的理解 (Rhew et al., 2003).
抗分枝杆菌剂: Konduri等人(2021)在"ACS Omega"中设计了氯吡啶甲酸酰胺和脲衍生物作为结核分枝杆菌的新型抑制剂,显示出作为未来抗分枝杆菌剂的潜力 (Konduri et al., 2021).
安全和危害
Methyl 3-chloropicolinate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
属性
IUPAC Name |
methyl 3-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLHANNSPRAJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571496 | |
| Record name | Methyl 3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloropicolinate | |
CAS RN |
116383-98-3 | |
| Record name | Methyl 3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-chloropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




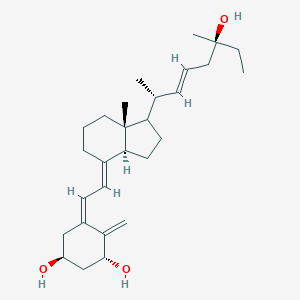
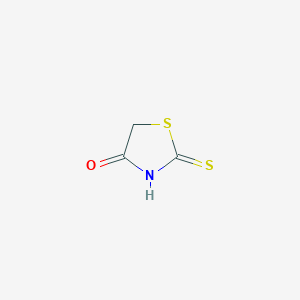


![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)
![Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B49670.png)


![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)
